N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide
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Overview
Description
N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide is a synthetic organic compound with the molecular formula C16H14ClN3O5 It is characterized by the presence of a chlorophenoxy group, a nitrobenzene moiety, and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 3-chlorophenoxypropanoic acid: This can be achieved by reacting 3-chlorophenol with 3-chloropropanoic acid under basic conditions.
Esterification: The 3-chlorophenoxypropanoic acid is then esterified with 4-nitrobenzenecarboximidamide in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenoxy group can also interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
N’-{[2-(4-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide: Similar structure but with a different position of the chlorine atom on the phenoxy group.
N’-{[2-(3-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide: Similar structure but with a bromine atom instead of chlorine.
N’-{[2-(3-chlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness
N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide is unique due to the specific positioning of the chlorophenoxy and nitro groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c1-10(24-14-4-2-3-12(17)9-14)16(21)25-19-15(18)11-5-7-13(8-6-11)20(22)23/h2-10H,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICBOGMYMKEWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=C(C=C1)[N+](=O)[O-])N)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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